N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1421458-05-0
VCID: VC5456609
InChI: InChI=1S/C15H14F3N5O4/c1-21-12(15(16,17)18)20-23(13(21)25)7-6-19-11(24)8-22-9-4-2-3-5-10(9)27-14(22)26/h2-5H,6-8H2,1H3,(H,19,24)
SMILES: CN1C(=NN(C1=O)CCNC(=O)CN2C3=CC=CC=C3OC2=O)C(F)(F)F
Molecular Formula: C15H14F3N5O4
Molecular Weight: 385.303

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

CAS No.: 1421458-05-0

Cat. No.: VC5456609

Molecular Formula: C15H14F3N5O4

Molecular Weight: 385.303

* For research use only. Not for human or veterinary use.

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide - 1421458-05-0

Specification

CAS No. 1421458-05-0
Molecular Formula C15H14F3N5O4
Molecular Weight 385.303
IUPAC Name N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Standard InChI InChI=1S/C15H14F3N5O4/c1-21-12(15(16,17)18)20-23(13(21)25)7-6-19-11(24)8-22-9-4-2-3-5-10(9)27-14(22)26/h2-5H,6-8H2,1H3,(H,19,24)
Standard InChI Key QNISUXSFVYQSTM-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)CCNC(=O)CN2C3=CC=CC=C3OC2=O)C(F)(F)F

Introduction

Nomenclature and Structural Characteristics

Systematic IUPAC Name

The systematic name delineates the compound’s architecture:

  • 1,2,4-Triazolone core: A 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group forms the central heterocycle. The trifluoromethyl (-CF₃) substituent at position 3 enhances electronegativity and metabolic stability .

  • Ethylacetamide linker: A two-carbon chain (-CH₂CH₂-) bridges the triazolone to the acetamide moiety.

  • Benzo[d]oxazol-2-one: The 2-oxobenzo[d]oxazol-3(2H)-yl group introduces a fused benzoxazole ring, a motif associated with bioactivity in medicinal chemistry .

Molecular Formula and Weight

The molecular formula is C₁₇H₁₆F₃N₅O₄, derived from summation of constituent atoms:

  • Carbon (C): 17

  • Hydrogen (H): 16

  • Fluorine (F): 3

  • Nitrogen (N): 5

  • Oxygen (O): 4

The molecular weight calculates to 411.35 g/mol using atomic masses:

(17×12.01)+(16×1.01)+(3×19.00)+(5×14.01)+(4×16.00)=411.35g/mol(17 \times 12.01) + (16 \times 1.01) + (3 \times 19.00) + (5 \times 14.01) + (4 \times 16.00) = 411.35 \, \text{g/mol}

Synthetic Pathways and Reaction Mechanisms

Triazolone Core Synthesis

The 1,2,4-triazolone ring is typically synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-containing carbonyl compounds . For example, 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can be prepared by reacting methyl hydrazinecarboxylate with trifluoroacetic anhydride under basic conditions .

Benzo[d]oxazol-2-one Formation

The benzoxazole ring is constructed from 2-aminophenol precursors. Cyclization with phosgene or its equivalents yields the 2-oxobenzo[d]oxazol-3(2H)-yl group . In a representative procedure , 2-aminophenol reacts with ethyl chloroacetate to form an intermediate, which is subsequently treated with hydrazine and carbon disulfide to generate the oxadiazole-thione derivative.

Final Coupling Reaction

The triazolone and benzoxazole moieties are linked via a two-step process:

  • Alkylation: The triazolone’s nitrogen is alkylated with ethyl bromoacetate to introduce the ethyl spacer.

  • Amidation: The ester intermediate undergoes aminolysis with 2-oxobenzo[d]oxazol-3(2H)-ylamine to yield the target acetamide .

Physicochemical Properties

Spectral Data

While experimental spectra for this specific compound are unavailable, analogous triazolones and benzoxazoles exhibit characteristic signals:

  • ¹H NMR: Triazolone methyl protons resonate at δ 3.2–3.5 ppm, while benzoxazole aromatic protons appear as multiplets at δ 7.0–8.0 ppm .

  • ¹³C NMR: The trifluoromethyl carbon shows a quartet near δ 120–125 ppm (J = 280–300 Hz) .

Computational Predictions

  • LogP: Estimated at 2.1–2.5 (moderate lipophilicity) using PubChem’s XLogP3 algorithm .

  • Hydrogen Bonding: Two hydrogen bond donors (amide NH and oxazolone NH) and six acceptors (triazolone O, benzoxazole O, and four amide/oxazolone O/N) .

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